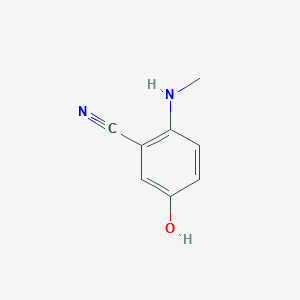

5-Hydroxy-2-(methylamino)benzonitrile

Description

5-Hydroxy-2-(methylamino)benzonitrile is a substituted benzonitrile derivative featuring a hydroxyl group at position 5, a methylamino group at position 2, and a cyano group at position 1 on the benzene ring. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using aryl halides and boronic acids could be employed, as demonstrated in the synthesis of 5-Hydroxy-2-(2’-methoxy-4’-hydroxyphenyl)benzonitrile (41% yield) . The compound’s structure implies moderate polarity due to the hydroxyl and cyano groups, which may influence its solubility in polar solvents. Hydrogen bonding between the hydroxyl and nitrile groups, as observed in 5-bromo-2-hydroxybenzonitrile (O⋯N distances: 2.805–2.810 Å), likely contributes to its crystalline stability .

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

5-hydroxy-2-(methylamino)benzonitrile |

InChI |

InChI=1S/C8H8N2O/c1-10-8-3-2-7(11)4-6(8)5-9/h2-4,10-11H,1H3 |

InChI Key |

OMQJGIMLVPRGOB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(methylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also incorporate green chemistry principles, such as the use of ionic liquids as solvents and catalysts, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(methylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydroxyl and methylamino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzonitriles depending on the electrophile used.

Scientific Research Applications

5-Hydroxy-2-(methylamino)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(methylamino)benzonitrile involves its interaction with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent adducts with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Hydroxy-2-(methylamino)benzonitrile with structurally related benzonitrile derivatives, focusing on molecular properties, synthesis, and applications:

Key Comparisons :

Substituent Effects on Reactivity: The hydroxyl and methylamino groups in the target compound enhance hydrogen-bonding capacity compared to halogenated analogs (e.g., 5-chloro/bromo derivatives). This may improve binding to biological targets, as seen in AMPA receptor ligands like [11C]HMS011 .

Synthetic Routes :

- Halogenated analogs (e.g., 5-bromo-2-hydroxybenzonitrile) are synthesized via bromination, cobalt catalysis, or photochemical methods . In contrast, the target compound may require regioselective amination or cross-coupling reactions.

- Suzuki coupling, as used for 5-Hydroxy-2-(2’-methoxy-4’-hydroxyphenyl)benzonitrile, offers a versatile pathway for introducing aryl/heteroaryl groups .

Biological Applications: Brominated derivatives (e.g., 5-bromo-2-hydroxybenzonitrile) are precursors for antiretroviral and anticancer agents , while nitro-substituted analogs (e.g., 5-nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile) serve as intermediates in heterocyclic chemistry .

Physical Properties: Hydrogen bonding in hydroxyl- and amino-substituted benzonitriles increases melting points and crystallinity. For example, 5-bromo-2-hydroxybenzonitrile exhibits planar molecular geometry with strong O–H⋯N interactions . The cyano group’s electron-withdrawing nature stabilizes the aromatic ring, influencing spectroscopic properties (e.g., IR: ~2220 cm⁻¹ for C≡N stretch) .

Research Findings and Implications

- Structural Insights : X-ray crystallography of 5-bromo-2-hydroxybenzonitrile reveals intermolecular hydrogen bonding (O–H⋯N angles: 170–175°), a feature likely shared by the target compound. This structural motif enhances stability in solid-state formulations .

- Pharmacological Potential: Methylamino-substituted benzonitriles, such as [11C]HMS011, demonstrate blood-brain barrier penetration and receptor selectivity, highlighting the target compound’s promise in neurotherapeutics .

- Synthetic Challenges: Regioselective functionalization at the 2-position (methylamino) may require protecting-group strategies to avoid side reactions, as seen in multi-step syntheses of related benzimidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.